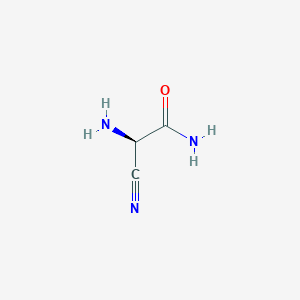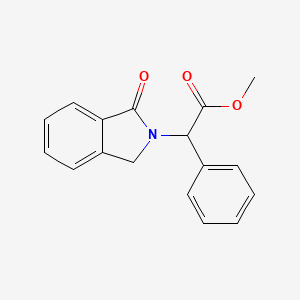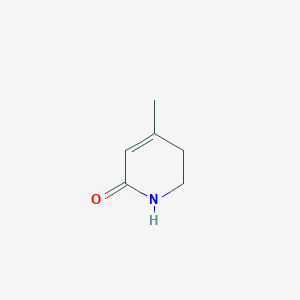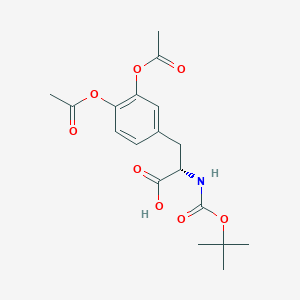
4-Methyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)piperazin-2-one is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a piperazin-2-one ring fused with a tetrahydroisoquinoline moiety, which contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)piperazin-2-one typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.
Introduction of the Piperazin-2-one Ring: The piperazin-2-one ring can be introduced through a cyclization reaction involving an appropriate diamine and a carbonyl compound.
Methylation: The final step involves the methylation of the tetrahydroisoquinoline core to introduce the 4-methyl group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
化学反応の分析
Types of Reactions
4-Methyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using alkylating or acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetic anhydride).
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carbonyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
4-Methyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)piperazin-2-one has been studied for various scientific research applications, including:
作用機序
The mechanism of action of 4-Methyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and antidepressant properties.
1,2,3,4-Tetrahydroisoquinoline: Studied for its broad range of biological activities, including anti-inflammatory and neuroprotective effects.
Uniqueness
4-Methyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)piperazin-2-one is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a piperazin-2-one ring with a tetrahydroisoquinoline moiety sets it apart from other similar compounds.
特性
分子式 |
C14H19N3O |
|---|---|
分子量 |
245.32 g/mol |
IUPAC名 |
4-methyl-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)piperazin-2-one |
InChI |
InChI=1S/C14H19N3O/c1-16-7-8-17(14(18)10-16)13-4-2-3-11-9-15-6-5-12(11)13/h2-4,15H,5-10H2,1H3 |
InChIキー |
NQKWPMBJDLTPGA-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(C(=O)C1)C2=CC=CC3=C2CCNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Phenyl-5H-benzo[b]carbazole](/img/structure/B12967039.png)
![7-ethyl-4,5-dihydro-1H-furo[2,3-g]indazole](/img/structure/B12967044.png)




![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propylphenyl)-2-thioxo-](/img/structure/B12967069.png)
![Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide](/img/structure/B12967070.png)


![12-Bromo-2,8-dimethoxy-6h-dibenzo[c,h]chromene](/img/structure/B12967096.png)

